5-Morpholinopyridazin-3-amine
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Overview
Description
5-Morpholinopyridazin-3-amine is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction and the cyclization methods mentioned above suggest that these could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
5-Morpholinopyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and dual hydrogen-bonding capacity, contribute to its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto functionality.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness: 5-Morpholinopyridazin-3-amine is unique due to the combination of the pyridazine and morpholine rings, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) |
InChI Key |
CYDDDOVKIPZHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NN=C2)N |
Origin of Product |
United States |
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